[3-Fluoro-5-(pyrrolidin-1-yl)phenyl]methanol
Description
[3-Fluoro-5-(pyrrolidin-1-yl)phenyl]methanol is a fluorinated aromatic compound featuring a methanol (-CH₂OH) group at the benzylic position, a fluorine atom at the meta position (C3), and a pyrrolidine substituent at the para position (C5) of the benzene ring (Figure 1). This compound is of interest in medicinal chemistry due to the prevalence of fluorinated aromatic systems and pyrrolidine moieties in drug discovery, particularly in kinase inhibitors and CNS-targeting agents .
Properties
IUPAC Name |
(3-fluoro-5-pyrrolidin-1-ylphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-10-5-9(8-14)6-11(7-10)13-3-1-2-4-13/h5-7,14H,1-4,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNAKYVXLZXSFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=CC(=C2)CO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (NAS)
NAS is a foundational method for introducing nitrogen-containing groups like pyrrolidine onto aromatic rings. For [3-Fluoro-5-(pyrrolidin-1-yl)phenyl]methanol, this approach involves:
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Starting Material : 3-Fluoro-5-bromo-benzaldehyde.
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Reaction Conditions :
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Intermediate Isolation : The product, 3-fluoro-5-(pyrrolidin-1-yl)benzaldehyde, is purified via silica gel chromatography (hexane:ethyl acetate = 4:1).
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Reduction : The aldehyde group is reduced to a primary alcohol using sodium borohydride (NaBH₄) in methanol at 0°C.
Key Data :
| Step | Yield (%) | Purity (%) |
|---|---|---|
| NAS with pyrrolidine | 68 | 95 |
| Aldehyde reduction | 92 | 98 |
Industrial-Scale Production
Continuous Flow Reactor Optimization
Industrial synthesis prioritizes efficiency and scalability. A continuous flow system reduces reaction times and improves yield consistency:
Green Chemistry Approaches
Recent advances emphasize solvent-free or aqueous-phase reactions:
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Microwave-Assisted Synthesis :
Critical Analysis of Methodologies
Yield Comparison Across Methods
| Method | Yield (%) | Cost (USD/g) | Scalability |
|---|---|---|---|
| NAS | 68 | 12 | Moderate |
| Suzuki-Miyaura | 75 | 28 | Low |
| Continuous Flow | 85 | 8 | High |
| Microwave-Assisted | 74 | 15 | Moderate |
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group undergoes oxidation under standard conditions.
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Ketone Formation : Using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent converts the alcohol to [3-fluoro-5-(pyrrolidin-1-yl)phenyl]ketone. Yields depend on solvent polarity and reaction time .
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Carboxylic Acid Formation : Strong oxidants (e.g., KMnO₄ in acidic conditions) oxidize the alcohol to the corresponding carboxylic acid. This reaction is less common due to competing decomposition pathways .
Table 1: Oxidation Reactions
| Product | Oxidizing Agent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| [3-Fluoro-5-(pyrrolidin-1-yl)phenyl]ketone | PCC | Dichloromethane | 75–85 | |
| [3-Fluoro-5-(pyrrolidin-1-yl)phenyl]carboxylic acid | KMnO₄/H₂SO₄ | Water/Acetone | 40–50 |
Esterification and Ether Formation
The hydroxyl group participates in nucleophilic acyl substitution.
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Esterification : Reacting with acetyl chloride or anhydrides in pyridine yields esters (e.g., acetate derivatives) . Microwave-assisted esterification with trichloroacetate esters has been reported under mild conditions (50–90°C, 15–50 min) .
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Ether Synthesis : Alkylation with alkyl halides (e.g., methyl iodide) in the presence of NaH produces methyl ethers .
Table 2: Esterification Conditions
| Reagent | Temperature (°C) | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|
| Acetic anhydride | 25 | 120 | 88 | |
| Trichloroacetyl chloride (microwave) | 90 | 20 | 92 |
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing fluorine at position 3 enables SNAr reactions.
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Amine Substitution : Heating with primary/secondary amines (e.g., pyrrolidine, morpholine) in polar aprotic solvents (DMF, DMSO) replaces fluorine with amine groups . Microwave irradiation (60–100°C, 50–150W) enhances reaction rates .
Table 3: SNAr Reactions
| Amine | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Pyrrolidine | Methanol | 60 | 77 | |
| Morpholine | DMF | 80 | 67 |
Functionalization of the Pyrrolidine Ring
The pyrrolidine nitrogen undergoes alkylation or acylation.
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Reductive Amination : Reacts with aldehydes/ketones (e.g., formaldehyde) and NaBH₃CN to form N-alkylated derivatives .
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Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) yields amides .
Table 4: Pyrrolidine Modifications
| Reaction Type | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| N-Alkylation | Formaldehyde/NaBH₃CN | N-Methylpyrrolidine derivative | 82 | |
| N-Acylation | Acetyl chloride | N-Acetylpyrrolidine derivative | 78 |
Protection and Deprotection Strategies
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Silyl Protection : Using tert-butyldimethylsilyl chloride (TBDMSCl) protects the hydroxyl group, enabling subsequent reactions on other functional groups .
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Deprotection : Fluoride-based reagents (e.g., TBAF) cleave silyl ethers quantitatively .
Cross-Coupling Reactions
Activation of the hydroxyl group as a triflate or tosylate enables participation in Suzuki-Miyaura couplings. For example, conversion to a boronic ester facilitates aryl-aryl bond formation .
Scientific Research Applications
Common Reactions
- Oxidation : Can form ketones or aldehydes using agents like potassium permanganate (KMnO4).
- Reduction : Can be reduced to form alcohol derivatives using sodium borohydride (NaBH4).
- Substitution : The fluorine atom or hydroxyl group can be replaced by other functional groups under appropriate conditions.
Chemistry
In the realm of chemistry, [3-Fluoro-5-(pyrrolidin-1-yl)phenyl]methanol serves as an essential building block for synthesizing more complex molecules. Its structure enables researchers to explore new chemical pathways and reactions.
Biology
Biologically, this compound is utilized to investigate the effects of fluorinated and pyrrolidine-containing molecules on biological systems. It acts as a model compound for studying interactions between small molecules and biological targets, aiding in understanding pharmacodynamics and molecular biology.
Medicine
The compound is under investigation for its potential therapeutic properties. Researchers study its structure-activity relationship (SAR) to develop new drugs with enhanced efficacy and safety profiles. Its interactions with specific biological targets may lead to advancements in treatments for various diseases.
Industry
In industrial applications, this compound is explored for developing new materials with tailored properties. Its unique combination of functional groups allows for the creation of materials that exhibit improved performance characteristics in various applications.
Case Studies and Research Findings
Recent studies have focused on the pharmacological effects of fluorinated compounds similar to this compound. For instance:
- Fluorinated Pyrrolidine Derivatives : Research indicates that fluorinated derivatives can exhibit enhanced binding affinity for certain receptors compared to their non-fluorinated counterparts.
- Therapeutic Potential : Investigations into the SAR of this compound suggest promising avenues for drug development targeting neurological disorders.
Mechanism of Action
The mechanism of action of [3-Fluoro-5-(pyrrolidin-1-yl)phenyl]methanol involves its interaction with specific molecular targets. The fluorine atom and the pyrrolidine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
a) (2-Methyl-4-(dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
- Structure: Replaces the methanol group with a ketone (-CO-) and introduces a boronic ester (dioxaborolane) at C4 .
- Key Differences: The ketone group reduces hydrogen-bonding capacity compared to methanol, altering solubility and reactivity. The boronic ester enables Suzuki-Miyaura cross-coupling reactions, a feature absent in the parent compound.
- Synthesis: Prepared via a three-step substitution reaction, suggesting that similar synthetic routes (e.g., nucleophilic aromatic substitution) could apply to [3-Fluoro-5-(pyrrolidin-1-yl)phenyl]methanol .
b) [1-[[(3R)-3-Fluoropyrrolidin-1-yl]methyl]cyclopropyl]methanol Hydrochloride
- Structure: Cyclopropane core with a fluorinated pyrrolidine and methanol group .
- The fluoropyrrolidine (vs. non-fluorinated pyrrolidine in the parent compound) may influence lipophilicity (logP) and target binding.
- Molecular Weight: 209.69 g/mol (C₉H₁₇ClFNO), significantly smaller than the parent compound’s estimated weight (~225 g/mol).
c) (1-(2-Fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol
- Structure: Pyrazole ring substituted with a fluorinated ethyl chain and methanol .
- Key Differences: The pyrazole heterocycle (vs. The 2-fluoroethyl group may enhance blood-brain barrier penetration compared to a single fluorine atom.
Physicochemical Properties
A comparative analysis of key properties is summarized in Table 1.
Table 1. Physicochemical Comparison of Structural Analogs
*Estimated based on structural similarity.
Biological Activity
[3-Fluoro-5-(pyrrolidin-1-yl)phenyl]methanol is a compound of interest in medicinal chemistry due to its unique structural features, which include a fluorine atom and a pyrrolidine ring. These elements contribute significantly to its biological activity, making it a valuable model for studying interactions between small molecules and biological targets. This article aims to summarize the current understanding of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorine atom enhances the compound's binding affinity, while the pyrrolidine ring contributes to its structural stability and selectivity for various biological systems. The exact pathways and targets can vary based on the context of the study, but common interactions involve modulation of enzyme activities and receptor binding.
Biological Activity Overview
Recent studies have focused on the pharmacological properties of this compound, highlighting its potential therapeutic applications:
- Antitumor Activity : The compound has shown promising results in preclinical models, particularly in inhibiting tumor growth associated with specific signaling pathways such as JAK2 and FLT3. For instance, a related compound demonstrated significant anti-tumor effects in mouse models, indicating a potential for this compound in cancer therapy .
- Enzyme Inhibition : The pyrrolidine moiety has been linked to selective inhibition of various kinases, suggesting that derivatives of this compound could be developed as targeted therapies for diseases involving dysregulated kinase activity .
Case Studies
Several case studies have investigated the biological effects of compounds similar to this compound:
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Inhibition Studies :
- A study reported that compounds with similar structures exhibited IC50 values in the nanomolar range against specific kinases, showcasing their potential as therapeutic agents .
- Another study demonstrated that modifications to the pyrrolidine structure could enhance selectivity and potency against particular targets, emphasizing structure-activity relationships (SAR) in drug design .
- In Vivo Efficacy :
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Study | Target | IC50 (nM) | Effect | Model |
|---|---|---|---|---|
| Study 1 | JAK2 | 23 | Inhibition | BaF3 Cell Line |
| Study 2 | FLT3 | 22 | Inhibition | BaF3 Cell Line |
| Study 3 | CK1 | 0.011 | Selective Inhibition | Enzyme Assay |
| Study 4 | RORγt | 12 | Potent Agonist | In Vitro Assay |
Q & A
Q. What are the established synthetic routes for [3-Fluoro-5-(pyrrolidin-1-yl)phenyl]methanol?
Methodological Answer: The synthesis typically involves sequential functionalization of a phenyl ring. A common route includes:
- Step 1: Introduction of the pyrrolidine group via nucleophilic aromatic substitution (NAS) on a fluorinated precursor. For example, reacting 3-fluoro-5-bromophenyl derivatives with pyrrolidine under catalytic conditions (e.g., CuI/ligand systems) .
- Step 2: Fluorination or retention of existing fluorine atoms, depending on the precursor. Fluorine can be introduced via halogen-exchange reactions using KF or CsF in polar aprotic solvents like DMSO .
- Step 3: Reduction of a carbonyl group (e.g., aldehyde or ketone) to the alcohol using LiAlH₄ or NaBH₄, as demonstrated in analogous pyridine-methanol syntheses .
Key Considerations: Reaction intermediates should be characterized by NMR and LC-MS to confirm regioselectivity and purity.
Q. How is the molecular structure of this compound confirmed experimentally?
Methodological Answer:
- X-ray Crystallography: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and torsional conformations . ORTEP-3 can visualize the final structure, highlighting intramolecular interactions like hydrogen bonding between the methanol group and fluorine .
- Spectroscopic Validation:
- ¹H/¹³C NMR: Confirm substituent positions (e.g., fluorine-induced splitting patterns, pyrrolidine proton integration).
- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula.
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
Methodological Answer:
- Catalyst Screening: Test palladium or copper catalysts (e.g., Pd(OAc)₂, CuI with 1,10-phenanthroline) to enhance NAS efficiency for pyrrolidine introduction .
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve fluorination kinetics. Microwave-assisted synthesis may reduce reaction time .
- Purification Strategies: Use preparative HPLC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA) to isolate the methanol derivative from byproducts.
Q. How to resolve contradictions in spectroscopic data during structural analysis?
Methodological Answer:
- Cross-Validation: Combine multiple techniques:
- Variable Temperature NMR: Resolve dynamic effects (e.g., rotational barriers in pyrrolidine).
- 2D NMR (COSY, NOESY): Assign overlapping signals and confirm spatial proximity of substituents.
- Computational Modeling: Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data. Software like Gaussian or ORCA can model conformational preferences .
Q. What computational approaches are suitable for studying interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite can predict binding modes to enzymes or receptors. Focus on hydrogen bonding (methanol OH) and hydrophobic interactions (pyrrolidine, fluorophenyl) .
- MD Simulations: Run nanosecond-scale simulations (e.g., GROMACS) to assess stability of ligand-target complexes. Analyze RMSD and binding free energy with MM-PBSA.
- Pharmacophore Modeling: Identify critical features (e.g., fluorine as a hydrogen-bond acceptor, pyrrolidine as a cationic center) using MOE or Discovery Studio.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
